L-Xylose Enables Potent Anti-HBV Activity in Nucleoside Analogs Whereas D-Xylose-Derived Enantiomers Are Inactive
In a systematic head-to-head comparison of enantiomeric iso-dideoxynucleosides, the L-xylose-derived (2R,4R)-adenine analog exhibited potent anti-HBV activity with an EC50 value of 1.5 µM in 2.2.15 cells, whereas the corresponding (2S,4S)-enantiomer synthesized from D-xylose was completely inactive against all tested viruses including HBV, HIV-1, HSV-1, HSV-2, and HCMV [1]. This represents a stark binary functional difference (active vs. inactive) between products derived from L-xylose versus D-xylose starting materials.
| Evidence Dimension | Antiviral activity (anti-HBV EC50) |
|---|---|
| Target Compound Data | EC50 = 1.5 µM (2R,4R)-adenine analog synthesized from L-xylose |
| Comparator Or Baseline | EC50 = inactive (2S,4S)-adenine analog synthesized from D-xylose |
| Quantified Difference | Active (1.5 µM) vs. completely inactive |
| Conditions | 2.2.15 cells (HBV-producing cell line) |
Why This Matters
This functional binary outcome demonstrates that the L-configuration is not merely a preference but a strict requirement for antiviral activity in this nucleoside series, making L-xylose the mandatory starting material for generating active compounds.
- [1] Yoo SJ, Kim HO, Lim Y, Kim J, Jeong LS. Synthesis of novel (2R,4R)- and (2S,4S)-iso dideoxynucleosides with exocyclic methylene as potential antiviral agents. Bioorganic and Medicinal Chemistry. 2002;10(1):215-226. View Source
